molecular formula C10H11FN2O2 B6229208 6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide CAS No. 1525417-86-0

6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide

Cat. No.: B6229208
CAS No.: 1525417-86-0
M. Wt: 210.20 g/mol
InChI Key: VWPBGYNJYRSEOR-UHFFFAOYSA-N
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Description

6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C10H11FN2O2 and a molecular weight of 210.2 g/mol . This compound features a pyridine ring substituted with a fluoro group at the 6-position and an oxolan-3-yl group at the nitrogen atom of the carboxamide moiety. It is of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide moiety.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the carboxamide moiety.

Scientific Research Applications

6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the carboxamide moiety can form hydrogen bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoropyridine
  • 3-fluoropyridine
  • 4-fluoropyridine
  • 2,6-difluoropyridine

Uniqueness

6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide is unique due to the presence of both the fluoro and oxolan-3-yl groups, which confer distinct chemical and biological properties. Compared to other fluoropyridines, this compound exhibits enhanced stability and specific reactivity patterns, making it valuable for targeted applications in research and industry .

Properties

CAS No.

1525417-86-0

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide

InChI

InChI=1S/C10H11FN2O2/c11-9-2-1-7(5-12-9)10(14)13-8-3-4-15-6-8/h1-2,5,8H,3-4,6H2,(H,13,14)

InChI Key

VWPBGYNJYRSEOR-UHFFFAOYSA-N

Canonical SMILES

C1COCC1NC(=O)C2=CN=C(C=C2)F

Purity

95

Origin of Product

United States

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